molecular formula C14H11FO2 B594322 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid CAS No. 1242336-54-4

5-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Cat. No.: B594322
CAS No.: 1242336-54-4
M. Wt: 230.238
InChI Key: VZXUEHXYANRRFT-UHFFFAOYSA-N
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Description

5-Fluoro-3’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11FO2. It is a derivative of biphenyl, featuring a fluorine atom at the 5-position and a methyl group at the 3’-position of the biphenyl core, along with a carboxylic acid group at the 3-position.

Scientific Research Applications

5-Fluoro-3’-methylbiphenyl-3-carboxylic acid has several scientific research applications:

Safety and Hazards

For safety information and potential hazards associated with 5-Fluoro-3’-methylbiphenyl-3-carboxylic acid, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3’-methylbiphenyl-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The general steps are as follows:

Industrial Production Methods

Industrial production of 5-Fluoro-3’-methylbiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2’-methylbiphenyl-3-carboxylic acid
  • 5-Fluoro-4’-methylbiphenyl-3-carboxylic acid
  • 5-Fluoro-3’-ethylbiphenyl-3-carboxylic acid

Uniqueness

5-Fluoro-3’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-fluoro-5-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXUEHXYANRRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681843
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-54-4
Record name 5-Fluoro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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